Cas no 2248335-39-7 (3-(Difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid)

3-(Difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid structure
2248335-39-7 structure
商品名:3-(Difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid
CAS番号:2248335-39-7
MF:C9H7F2N3O3
メガワット:243.166988611221
CID:6158585
PubChem ID:137938831

3-(Difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2248335-39-7
    • EN300-6510356
    • 3-(Difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid
    • インチ: 1S/C9H7F2N3O3/c1-17-8-5(6(10)11)7-12-2-4(9(15)16)3-14(7)13-8/h2-3,6H,1H3,(H,15,16)
    • InChIKey: NBHPRRKSWYHCHY-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(=NN2C=C(C(=O)O)C=NC2=1)OC)F

計算された属性

  • せいみつぶんしりょう: 243.04554742g/mol
  • どういたいしつりょう: 243.04554742g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 305
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 76.7Ų

3-(Difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6510356-1.0g
3-(difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid
2248335-39-7 95.0%
1.0g
$1129.0 2025-03-14
Enamine
EN300-6510356-0.1g
3-(difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid
2248335-39-7 95.0%
0.1g
$993.0 2025-03-14
Enamine
EN300-6510356-10.0g
3-(difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid
2248335-39-7 95.0%
10.0g
$4852.0 2025-03-14
Enamine
EN300-6510356-5.0g
3-(difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid
2248335-39-7 95.0%
5.0g
$3273.0 2025-03-14
Enamine
EN300-6510356-0.05g
3-(difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid
2248335-39-7 95.0%
0.05g
$948.0 2025-03-14
Enamine
EN300-6510356-2.5g
3-(difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid
2248335-39-7 95.0%
2.5g
$2211.0 2025-03-14
Enamine
EN300-6510356-0.5g
3-(difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid
2248335-39-7 95.0%
0.5g
$1084.0 2025-03-14
Enamine
EN300-6510356-0.25g
3-(difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid
2248335-39-7 95.0%
0.25g
$1038.0 2025-03-14

3-(Difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid 関連文献

3-(Difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine-6-carboxylic acidに関する追加情報

Recent Advances in the Study of 3-(Difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS: 2248335-39-7)

3-(Difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS: 2248335-39-7) is a novel pyrazolopyrimidine derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique difluoromethyl and methoxy substituents, has shown promising potential as a key intermediate in the synthesis of bioactive molecules and as a potential therapeutic agent. Recent studies have explored its applications in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents.

The structural features of 3-(Difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid make it a versatile scaffold for medicinal chemistry. The presence of the difluoromethyl group enhances the metabolic stability and bioavailability of the compound, while the methoxy group contributes to its binding affinity with target proteins. Recent research has focused on optimizing the synthesis of this compound to improve yield and purity, as well as investigating its mechanism of action in various biological systems.

One of the most significant findings in recent studies is the role of this compound in modulating kinase activity. Kinases are critical targets in the treatment of cancers and inflammatory diseases, and the ability of 3-(Difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid to selectively inhibit specific kinase pathways has been demonstrated in vitro and in vivo. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent inhibitory effects on JAK kinases, which are implicated in autoimmune disorders and hematologic malignancies.

In addition to its kinase inhibitory properties, this compound has also been investigated for its anti-inflammatory effects. Research published in Bioorganic & Medicinal Chemistry Letters highlighted its ability to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. These findings suggest potential applications in the treatment of chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 3-(Difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid has been optimized in recent years to facilitate its use in drug discovery. A 2022 study detailed a scalable and efficient synthetic route that employs palladium-catalyzed cross-coupling reactions to introduce the difluoromethyl group. This method has been widely adopted in industrial and academic settings, enabling the production of high-purity batches for further biological evaluation.

Looking ahead, the potential applications of this compound are vast. Ongoing research is exploring its utility in other therapeutic areas, such as neurodegenerative diseases and infectious diseases. Furthermore, computational modeling and structure-activity relationship (SAR) studies are being conducted to design more potent and selective derivatives. The integration of this compound into fragment-based drug discovery platforms is also a promising avenue for future research.

In conclusion, 3-(Difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS: 2248335-39-7) represents a valuable tool in medicinal chemistry and drug discovery. Its unique structural features and demonstrated biological activities make it a compelling candidate for further development. As research continues to uncover its full potential, this compound is poised to play a significant role in the development of next-generation therapeutics.

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